Valnoctamide is classified as an amide derivative of valproic acid. It belongs to the category of anticonvulsants and is recognized for its unique pharmacological profile that includes sedative and anticonvulsant properties. The compound has been subjected to various studies exploring its pharmacokinetics, pharmacodynamics, and therapeutic applications, particularly focusing on its stereoisomers .
The synthesis of valnoctamide involves several steps that ensure the production of its stereoisomers. A notable method includes the following:
The synthesis process utilizes techniques such as chiral resolution and crystallization to isolate the desired stereoisomers effectively. The absolute configurations of these compounds have been resolved using X-ray diffraction methods, confirming their stereochemistry .
Valnoctamide has a complex molecular structure characterized by its chiral centers. The general formula is CHNO, with a molecular weight of approximately 179.25 g/mol.
The compound exists as four stereoisomers due to the presence of two chiral centers. The stereoisomers include:
Each stereoisomer exhibits distinct pharmacokinetic properties and biological activities .
Valnoctamide undergoes various chemical reactions that are critical for its pharmacological activity. Notably:
The kinetics of these reactions have been studied extensively using in vitro models that simulate physiological conditions. The compound demonstrates significant interactions with metabolic pathways involving fatty acids and neurotransmitter systems .
Valnoctamide exerts its effects primarily through modulation of neurotransmitter systems in the brain. It influences gamma-aminobutyric acid receptors and other neuroreceptors involved in mood regulation and seizure control.
The mechanism involves:
Pharmacokinetic studies indicate that certain stereoisomers exhibit varying degrees of clearance and plasma exposure, suggesting a complex interaction with metabolic pathways that may affect efficacy and safety profiles .
Comprehensive analyses using techniques like nuclear magnetic resonance spectroscopy have confirmed the structural integrity and purity of synthesized samples .
Valnoctamide has several scientific uses:
Valproic acid (VPA, 2-propylpentanoic acid) has been a cornerstone in treating epilepsy, bipolar disorder, and migraines since its serendipitous discovery as an anticonvulsant in 1963. Despite its broad-spectrum efficacy, VPA's clinical utility is significantly constrained by two life-threatening adverse effects: hepatotoxicity and teratogenicity. The hepatotoxicity primarily stems from mitochondrial dysfunction caused by reactive metabolites. VPA undergoes ω-oxidation via cytochrome P450 enzymes to form 4-ene-VPA and 2,4-diene-VPA, which deplete hepatic glutathione stores and form cytotoxic acyl-CoA intermediates [8] [10]. These metabolites disrupt β-oxidation, leading to microvesicular steatosis and potentially fatal liver damage, particularly in pediatric populations [4] [8].
Teratogenicity presents equally grave concerns, with VPA causing neural tube defects (NTDs) at rates 20-times higher than other antiepileptic drugs. The molecular basis involves VPA's carboxylic acid moiety, which exists as an anion at physiological pH and interacts with placental organic anion transporters (OATs), leading to fetal accumulation [10]. Additionally, VPA potently inhibits histone deacetylases (HDACs), altering gene expression during critical embryonic development periods. In susceptible mouse strains, VPA induces NTDs at doses as low as 1.8 mmol/kg, with skeletal malformations occurring at therapeutic concentrations [7] [8]. These risks have prompted stringent FDA warnings against VPA use during pregnancy.
Valnoctamide (VCD, 2-ethyl-3-methylpentanamide) represents a strategically designed constitutional isomer of valpromide (VPD), the primary amide of VPA. Unlike VPD, which readily hydrolyzes to VPA in vivo, VCD features branched alkyl chains (ethyl at position 2 and methyl at position 3) that confer metabolic stability against enzymatic hydrolysis [5] [9]. This branched architecture maintains VPA's pharmacologically essential elements – particularly the carbonyl group that facilitates electrostatic interactions with target proteins – while eliminating the ionizable carboxylic acid responsible for transporter-mediated teratogenicity [10].
Pharmacokinetically, VCD exhibits enhanced brain penetration compared to VPA. Its amide group reduces hydrogen-bonding capacity, increasing lipid solubility and facilitating CNS access. Studies show brain-to-plasma ratios for VCD exceed those of VPA by >2-fold, enabling more efficient target engagement [5] [9]. Pharmacodynamically, VCD retains VPA's broad-spectrum mechanisms while adding unique actions:
Table 1: Comparative Properties of VPA and VCD
Property | Valproic Acid (VPA) | Valnoctamide (VCD) |
---|---|---|
Chemical Structure | 2-Propylpentanoic acid | 2-Ethyl-3-methylpentanamide |
Molecular Weight | 144.21 g/mol | 143.23 g/mol |
Key Functional Group | Carboxylic acid | Amide |
Metabolic Activation | Forms 4-ene-VPA hepatotoxin | No hepatotoxic metabolites |
Blood-Brain Barrier Penetration | Moderate (LogP=2.75) | Enhanced (reduced H-bonding) |
HDAC Inhibition | Potent (teratogenic mechanism) | Negligible |
Acsl4 Inhibition Ki | 25 mM | 6.38 mM |
The molecular redesign of VCD specifically targets VPA's toxicity pathways through three strategic approaches:
Metabolic Shunting from β-Oxidation: VPA hepatotoxicity arises primarily from CYP450-mediated ω-oxidation generating 4-ene-VPA. VCD's amide bond prevents β-oxidation entry, diverting metabolism toward glucuronidation and minor cytochrome P450 pathways that do not produce reactive intermediates [3] [5]. Crucially, VCD undergoes minimal conversion to valnoctic acid (<5% of metabolites) and zero conversion to VPA, eliminating hepatotoxic metabolite formation [5] [9].
Stereochemical Optimization: As a chiral molecule with two stereogenic centers, VCD's four stereoisomers exhibit distinct pharmacokinetic and pharmacodynamic profiles. (2S,3S)-VCD demonstrates the lowest clearance and highest plasma exposure (AUC) in rats, while (2R,3S)-VCD shows superior potency in subcutaneous metrazol (scMet) seizure models [1]. This stereoselectivity enables targeted development of the most efficacious and least toxic enantiomer. Crucially, unlike VPA's stereochemically indiscriminate HDAC inhibition, VCD stereoisomers do not significantly inhibit HDACs, avoiding epigenetic teratogenesis [5] [10].
Carboxylic Acid Elimination: Replacement of VPA's carboxylic acid with an amide group achieves dual benefits: 1) Prevents transporter-mediated placental accumulation by eliminating anion charge, and 2) Reduces protein binding (VPA is 90% albumin-bound vs. ~60% for VCD), increasing free drug availability without concentration-dependent toxicity risks [3] [10]. Teratogenicity studies in NMRI mice confirm this advantage: While VPA induces NTDs at 1.8-3.6 mmol/kg doses, VCD produces no NTDs at equimolar doses (up to 4.8 mmol/kg) and significantly fewer skeletal abnormalities [7] [10].
Table 2: Anticonvulsant Profiles of VCD Stereoisomers in Rodent Models
Stereoisomer | MES ED₅₀ (mg/kg) | scMet ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Pilocarpine-SE ED₅₀ (mg/kg) | Soman-SE ED₅₀ (mg/kg) |
---|---|---|---|---|---|
(2R,3R)-VCD | 42.3 | 39.1 | 35.6 | 40.2 | 26.1 |
(2S,3S)-VCD | 51.6 | 47.8 | 38.9 | 41.5 | 60.5 |
(2R,3S)-VCD | 48.2 | 22.7 | 33.2 | 38.9 | 62.3 |
(2S,3R)-VCD | 55.1 | 52.3 | 41.8 | 44.7 | 71.8 |
Racemic VCD | 47.5 | 43.2 | 37.3 | 40.8 | 53.5 |
Data compiled from anticonvulsant testing in maximal electroshock (MES), subcutaneous metrazol (scMet), 6Hz psychomotor, pilocarpine-induced status epilepticus (SE), and soman-induced SE models [1] [9].
Concluding Remarks
Valnoctamide exemplifies rational drug design addressing specific limitations of its predecessor. By retaining VPA's pharmacophore while strategically modifying its structure – particularly through amide substitution and branched-chain isomerism – VCD achieves comparable or superior broad-spectrum anticonvulsant activity without VPA's hallmark hepatotoxic and teratogenic risks. Its stereoselective pharmacology offers further optimization opportunities. While clinical translation continues, VCD provides a compelling template for developing safer second-generation neurotherapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7